molecular formula C28H26N2O7S3 B405989 4,5-DIETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

4,5-DIETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B405989
M. Wt: 598.7g/mol
InChI Key: MEKOYLJROUFUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-{2,2,6-trimethyl-1-[(4-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the nitrophenyl group, and the final assembly of the dithiole-dicarboxylate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-{2,2,6-trimethyl-1-[(4-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Diethyl 2-{2,2,6-trimethyl-1-[(4-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,5-DIETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, dithiole-dicarboxylates, and nitrophenyl-containing molecules. Examples include:

  • Diethyl 2,6-dimethyl-4-(1-(2-nitrophenyl)carbonyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

What sets 4,5-DIETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H26N2O7S3

Molecular Weight

598.7g/mol

IUPAC Name

diethyl 2-[2,2,6-trimethyl-1-(4-nitrobenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H26N2O7S3/c1-6-36-25(32)21-22(26(33)37-7-2)40-27(39-21)20-18-14-15(3)8-13-19(18)29(28(4,5)23(20)38)24(31)16-9-11-17(12-10-16)30(34)35/h8-14H,6-7H2,1-5H3

InChI Key

MEKOYLJROUFUSE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)N(C(C2=S)(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])S1)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)N(C(C2=S)(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])S1)C(=O)OCC

Origin of Product

United States

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